molecular formula C19H19FN2O2S B11485552 1-benzyl-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

1-benzyl-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11485552
M. Wt: 358.4 g/mol
InChI Key: PCPNJUBREWVWOR-UHFFFAOYSA-N
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Description

1-BENZYL-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound that belongs to the class of sulfonyl-containing pyrroles This compound is characterized by the presence of a benzyl group, a fluorobenzenesulfonyl group, and two methyl groups attached to a pyrrole ring

Preparation Methods

The synthesis of 1-BENZYL-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, where the pyrrole is treated with benzyl chloride in the presence of a base.

    Sulfonylation: The fluorobenzenesulfonyl group is introduced through a sulfonylation reaction, where the pyrrole is treated with 4-fluorobenzenesulfonyl chloride in the presence of a base.

    Methylation: The methyl groups are introduced via a methylation reaction, where the pyrrole is treated with methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-BENZYL-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the fluorobenzenesulfonyl group is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the sulfonyl group and the formation of corresponding sulfonic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).

Scientific Research Applications

1-BENZYL-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of biological processes.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-BENZYL-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-BENZYL-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE can be compared with other similar compounds, such as:

    1-BENZYL-3-(4-CHLOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE: This compound has a chlorine atom instead of a fluorine atom in the benzenesulfonyl group, which may affect its reactivity and biological activity.

    1-BENZYL-3-(4-METHYLBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE: This compound has a methyl group instead of a fluorine atom in the benzenesulfonyl group, which may influence its chemical properties and applications.

    1-BENZYL-3-(4-NITROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE:

The uniqueness of 1-BENZYL-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19FN2O2S

Molecular Weight

358.4 g/mol

IUPAC Name

1-benzyl-3-(4-fluorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C19H19FN2O2S/c1-13-14(2)22(12-15-6-4-3-5-7-15)19(21)18(13)25(23,24)17-10-8-16(20)9-11-17/h3-11H,12,21H2,1-2H3

InChI Key

PCPNJUBREWVWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3=CC=CC=C3)C

Origin of Product

United States

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